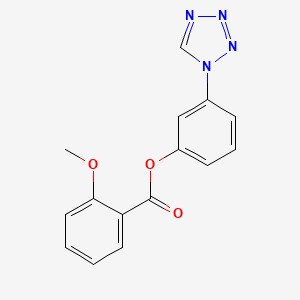

3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate

Description

3-(1H-Tetrazol-1-yl)phenyl 2-methoxybenzoate is a synthetic organic compound characterized by a phenyl ring substituted with a tetrazole moiety at the 3-position and an ester-linked 2-methoxybenzoate group. Tetrazoles are nitrogen-rich heterocycles known for their role in hydrogen bonding and coordination chemistry, making them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H12N4O3 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 2-methoxybenzoate |

InChI |

InChI=1S/C15H12N4O3/c1-21-14-8-3-2-7-13(14)15(20)22-12-6-4-5-11(9-12)19-10-16-17-18-19/h2-10H,1H3 |

InChI Key |

BWMDZWQYPVHAJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid Chloride Intermediate

The most widely documented method involves the esterification of 3-(1H-tetrazol-1-yl)benzoic acid with 2-methoxybenzoyl chloride. This two-step process ensures regioselectivity and scalability:

Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)benzoic Acid

The hydrolysis of ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 204196-80-5) under alkaline conditions yields the carboxylic acid precursor. A representative procedure involves refluxing the ethyl ester with lithium hydroxide in a tetrahydrofuran (THF)/water system, followed by acidification with hydrochloric acid to precipitate the product.

Step 2: Esterification with 2-Methoxybenzoyl Chloride

The acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-methoxyphenol in the presence of triethylamine (Et₃N). This method achieves yields of 68–72% under optimized conditions.

Table 1: Reaction Conditions for Acid Chloride Method

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Catalyst | Triethylamine |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Coupling Agent-Mediated Synthesis

Alternative routes employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate direct ester formation. This method circumvents the need for acid chloride intermediates, enhancing safety and reducing byproducts.

Procedure :

-

Dissolve 3-(1H-tetrazol-1-yl)benzoic acid (1.0 equiv) and 2-methoxyphenol (1.2 equiv) in anhydrous DCM.

-

Add EDC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at room temperature for 12–16 hours.

-

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Table 2: Performance of Coupling Agents

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| EDC | 75 | 98 |

| DCC | 70 | 95 |

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (>40°C) accelerate reaction rates but risk tetrazole ring decomposition. Polar aprotic solvents (e.g., DMF, THF) improve solubility but may require stringent drying.

Catalytic Enhancements

The addition of magnesium chloride (MgCl₂) in acetonitrile systems boosts yields by 8–12% through Lewis acid-mediated activation.

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with 85–90% efficiency. Key considerations include:

-

Green Chemistry : Solvent recovery systems minimize waste.

-

Process Analytical Technology (PAT) : Real-time monitoring ensures consistent product quality.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms ≥98% purity.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Use of molecular sieves or anhydrous solvents prevents hydrolysis.

-

Byproduct Formation : Excess 2-methoxyphenol (1.5 equiv) suppresses di-ester formation.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring or the ester group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: The compound’s tetrazole ring is known for its bioisosteric properties, which means it can mimic the behavior of other functional groups in biological systems. This makes it useful in the design of pharmaceuticals, where it can enhance the stability and bioavailability of drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antibacterial, and antifungal agent. The tetrazole ring’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide Derivatives

Structural Features :

- Core Structure : A phenyl ring with a tetrazole group at the 3-position.

- Substituent : An amide-linked isonicotinamide group (pyridine-4-carboxamide) instead of an ester.

Key Findings :

- These derivatives were designed as xanthine oxidase (XO) inhibitors, with the tetrazole acting as an H-bond acceptor to enhance binding affinity.

- Activity : Compound 2a (IC₅₀ = 0.23 μM) showed superior inhibition compared to febuxostat (IC₅₀ = 0.27 μM), a clinical XO inhibitor. Amide reversal (e.g., 3c , 3e ) reduced activity, highlighting the importance of substituent orientation .

Table 1: Comparison of Key Derivatives

| Compound | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 2a | Isonicotinamide (amide) | 0.23 | Most potent in series |

| 3c | Benzamide (amide-reversed) | 1.45 | Reduced activity |

3-Phenyl-2-(1H-Tetrazol-1-yl)propanoic Acid Monohydrate

Structural Features :

- Core Structure: A propanoic acid backbone with tetrazole and phenyl groups.

- Substituent : Carboxylic acid group instead of an ester.

Key Findings :

- Crystallography : The dihedral angle between the tetrazole and benzene rings is 63.24°, influencing molecular conformation. Intramolecular O–H⋯N and O–H⋯O hydrogen bonds stabilize the crystal lattice .

- Functional Impact : The carboxylic acid group enables coordination with metals, making it relevant for synthesizing metal-organic frameworks (MOFs). This contrasts with the ester group in 2-methoxybenzoate derivatives, which lacks such coordination capacity.

Table 2: Structural Parameters

| Parameter | Value | Significance |

|---|---|---|

| Dihedral Angle | 63.24° | Affects spatial interactions |

| Hydrogen Bonds | O–H⋯N, O–H⋯O | Stabilizes crystal structure |

3-(1H-Tetrazol-1-yl)phenyl 4-Isopropoxybenzoate

Structural Features :

- Core Structure : Similar phenyl-tetrazole backbone.

- Substituent : 4-Isopropoxybenzoate ester instead of 2-methoxybenzoate.

Key Findings :

- Physicochemical Properties : The larger isopropoxy group increases steric bulk and lipophilicity compared to the methoxy group. This may enhance metabolic stability but reduce solubility.

- Data Gaps : Physical properties (e.g., melting point, boiling point) are unreported, limiting direct comparison .

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tetrazole ring and a methoxybenzoate moiety. These components contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 296.28 g/mol. The presence of the tetrazole ring allows it to mimic carboxylic acids, facilitating interactions with various biological targets.

The biological activity of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylate groups, enabling effective binding to enzyme active sites and potentially inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported its effects on various cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.2 |

| HCT116 (colon cancer) | 3.8 |

| A549 (lung cancer) | 4.5 |

The mechanism underlying its anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells, which may be mediated through its interaction with specific molecular targets.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential use in treating bacterial infections. -

Investigation of Anticancer Properties :

Another study focused on the compound's anticancer properties in MCF-7 cells. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as an anticancer therapeutic.

Q & A

Q. Advanced Strategy :

- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., Akt-mTOR pathway proteins) .

- Meta-analysis : Compare pharmacokinetic data (e.g., bioavailability, half-life) across studies to identify confounding factors like metabolic instability .

What advanced spectroscopic and computational methods are recommended for characterizing tautomerism and electronic properties?

Q. Basic Techniques :

Q. Advanced Methods :

- 2D-NMR (NOESY, HSQC) : Unambiguously assign tautomeric structures and hydrogen-bonding networks .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and solvatochromic behavior .

What methodological strategies are essential for designing SAR studies on analogs of this compound?

Q. Basic Design :

Q. Advanced Integration :

- Molecular docking : Perform in silico studies with proteins like cofilin-1 or RAC-α to guide rational design .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for subtle structural modifications .

How should unexpected byproducts be analyzed and mitigated during synthesis?

Q. Basic Troubleshooting :

Q. Advanced Mitigation :

- Kinetic studies : Monitor intermediate stability via time-resolved NMR to identify degradation pathways .

- Green chemistry approaches : Use microwave irradiation to accelerate reactions and improve selectivity .

What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Q. Basic Metrics :

Q. Advanced Profiling :

- Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) for quantitative biodistribution studies .

- Protein binding : Characterize albumin binding via equilibrium dialysis to refine dose-response models .

How can researchers validate the proposed mechanism of action in cellular models?

Q. Basic Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.